1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide, more commonly known by its research name GSK2795039, is a small molecule classified as a selective inhibitor of NADPH oxidase 2 (NOX2). [, ] NOX enzymes are responsible for catalyzing the formation of reactive oxygen species (ROS). [] While ROS play crucial roles in various physiological processes, their overproduction is linked to oxidative stress and contributes to the development of numerous disease states. [, ]
GSK2795039's selectivity for NOX2 over other NOX isoforms, as well as other enzymes like xanthine oxidase and endothelial nitric oxide synthase, makes it a valuable tool for researchers studying the specific roles of NOX2 in various biological systems and disease models. [, ]
GSK2795039 is a novel small molecule identified as a selective inhibitor of the NADPH oxidase 2 enzyme, also known as NOX2. This compound has garnered attention due to its potential therapeutic applications in conditions characterized by excessive reactive oxygen species (ROS) production, such as cardiovascular diseases and neurodegenerative disorders. The discovery of GSK2795039 was driven by the need for selective pharmacological agents that can modulate oxidative stress without affecting other NADPH oxidase isoforms.
GSK2795039 was developed by GlaxoSmithKline and is classified as a pharmacological agent targeting NADPH oxidases. It specifically inhibits the activity of NOX2, which plays a critical role in generating superoxide anions and other ROS, contributing to various pathological conditions. The compound has been studied extensively in preclinical models to evaluate its efficacy and safety profile.
The synthesis of GSK2795039 involves a multi-step chemical process. Although specific synthetic routes are proprietary, it generally encompasses the following stages:
The detailed synthetic pathway is often documented in supplementary materials accompanying published studies.
GSK2795039 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the NOX2 enzyme. The molecular formula and weight are essential for understanding its pharmacokinetic properties:
The three-dimensional structure of GSK2795039 can be visualized using computational modeling tools, revealing binding sites that interact with the NOX2 catalytic domain.
GSK2795039 primarily functions through competitive inhibition of NOX2, preventing the enzyme from catalyzing the reduction of oxygen to superoxide anions. In vitro assays have demonstrated that GSK2795039 exhibits a pIC50 value indicating its potency against NOX2:
The compound's ability to modulate ROS production has been validated through various biochemical assays.
The mechanism of action of GSK2795039 involves its binding to the NOX2 enzyme, specifically targeting the p47phox/p22phox complex necessary for enzyme activation. Upon binding, GSK2795039 inhibits the translocation of cytosolic subunits to the membrane, thereby preventing the assembly of the active NOX2 complex. This inhibition effectively reduces superoxide generation and mitigates oxidative stress in affected tissues.
Key findings from studies indicate that GSK2795039 can significantly lower ROS levels in cellular models exposed to oxidative stressors, supporting its therapeutic potential.
GSK2795039 exhibits several key physical and chemical properties relevant for drug development:
These properties are crucial for formulating effective delivery systems for therapeutic applications.
GSK2795039 has potential applications in various scientific fields:
NADPH Oxidase 2 (NOX2), historically termed gp91phox, is a multisubunit transmembrane enzyme complex that catalyzes the reduction of molecular oxygen to superoxide anion (O₂•⁻) using NADPH as an electron donor. This reaction occurs via a tightly regulated electron transfer pathway: electrons move from cytoplasmic NADPH through FAD and two membrane-embedded heme groups to extracellular oxygen [4] [10]. Structurally, NOX2 forms a heterodimeric core with p22phox, where NOX2 contains six transmembrane helices and extracellular loops (ECLs) critical for substrate access and enzyme regulation. Key residues like Arg54 and Phe215 facilitate oxygen reduction and inter-heme electron transfer, respectively [4].
Table 1: Key Structural and Functional Features of NOX2
Feature | Description | Functional Implication |
---|---|---|
Catalytic Core | Six transmembrane helices with FAD/NADPH-binding dehydrogenase domain (DHD) | Electron transfer from NADPH to oxygen |
Heme Groups | Two heme molecules coordinated by TM3/TM5 histidines (His101, His209, etc.) | Transmembrane electron transport |
O₂ Reduction Site | Positively charged pocket near outer heme (Arg54) | Superoxide generation; Mutations cause CGD |
Extracellular Loops | ECL1-3 (heavily glycosylated) | Substrate access, stability, and antibody binding (e.g., 7G5) |
Cytosolic Partners | p47phox, p67phox, p40phox, Rac GTPase | Complex activation upon phosphorylation |
Physiologically, NOX2-derived ROS are essential for microbial killing in phagocytes. However, dysregulated NOX2 activation contributes to oxidative stress in numerous pathologies. In cardiovascular diseases, NOX2 overexpression exacerbates cardiac remodeling post-myocardial infarction by promoting mitochondrial dysfunction and cardiomyocyte apoptosis [7]. In pulmonary fibrosis, NOX2 amplifies ROS-driven senescence and extracellular matrix deposition [2]. Additionally, NOX2 activation in cystitis models disrupts urothelial barrier integrity and induces hyperalgesia [9].
Non-selective ROS scavengers (e.g., vitamins C/E) exhibit limited therapeutic efficacy due to poor specificity and inability to modulate localized ROS signaling. NOX2 inhibition offers precision by targeting the enzymatic source of pathological ROS without disrupting physiological redox homeostasis. Key advantages include:
Table 2: Selectivity Profile of GSK2795039 vs. Other Oxidases
Enzyme | Inhibition by GSK2795039 | Assay System | Reference |
---|---|---|---|
NOX2 | pIC₅₀: 5.5–6.5 | Recombinant cell-free, cell-based | [5] |
NOX1 | Negligible | HEK293-NOX1/NOXO1/NOXA1 cells | [3] |
NOX4 | Negligible | HEK293-NOX4/p22phox cells | [3] |
Xanthine Oxidase | No inhibition | Enzymatic assay | [3] |
eNOS | No inhibition | Recombinant enzyme system | [3] |
Early NOX inhibitors suffered from poor specificity and off-target effects:
GSK2795039 emerged from a high-throughput screen optimized for direct, competitive inhibition. Key milestones include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7